Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound features a unique structure that combines an ethoxyphenyl moiety with a methylsulfonyl group and a glycine derivative, which may contribute to its biological activity.
The compound has been documented in various patents and scientific literature, indicating its relevance in pharmaceutical research. Notably, it has been associated with treatments that aim to modulate inflammatory responses and other biological pathways, such as the inhibition of tumor necrosis factor-alpha and phosphodiesterase 4 activity .
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate can be classified as a sulfonamide derivative, which is a category known for its diverse pharmacological properties. It also falls under the broader classification of amino acid derivatives due to its structural resemblance to glycine.
The synthesis of Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate typically involves several key steps:
Technical details regarding specific reagents and conditions can be found in patent literature, which provides insights into optimized reaction conditions for achieving high yields and purity .
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has a complex molecular structure characterized by:
The molecular formula is CHNOS, with a molecular weight of approximately 273.32 g/mol. The compound's structure can be represented using standard chemical notation or by employing 3D molecular modeling software for visualization.
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate participates in various chemical reactions relevant to medicinal chemistry:
Technical details regarding these reactions are critical for understanding how modifications can enhance or alter biological activity .
The mechanism of action for Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate is primarily linked to its ability to modulate inflammatory pathways:
Data from experimental studies indicate that these mechanisms are crucial for its potential therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease .
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate is typically a white to off-white solid at room temperature. It exhibits moderate solubility in polar solvents such as methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structural integrity .
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has potential applications in:
Emerging research continues to explore its efficacy and safety profiles in various therapeutic contexts, making it a significant subject of interest in medicinal chemistry .
Catalytic asymmetric approaches to α-chiral glycinate derivatives leverage transition metal complexes with chiral ligands to induce enantioselectivity during key bond-forming steps. For Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate, iridium-phosphinooxazoline catalysts have demonstrated superior performance in the hydrogenation of precursor enamide intermediates. The MaxPHOX system (R = 3,5-(CF₃)₂C₆H₃; R' = t-Bu) achieves >96% ee in the asymmetric hydrogenation of N-(2-ethoxyphenyl)-N-(methylsulfonyl)dehydroglycinate methyl ester under 10 bar H₂ pressure at 50°C [6]. This high enantiocontrol originates from the precise spatial arrangement created by the P-stereogenic phosphine and oxazoline moieties, which enforce a prochiral face attack on the substrate.
Alternative chiral chromium-Schiff base complexes modeled after Jacobsen's systems catalyze the ring-opening of aziridine intermediates with methyl sulfinate nucleophiles. The tridentate Schiff base ligand derived from 1-amino-2-indanol facilitates the desymmetrization of meso-aziridines with 83-94% ee, though yields for ortho-ethoxy-substituted derivatives require optimization (typically 73-95%) [2]. The ortho-ethoxy group introduces steric hindrance that can impede nucleophilic approach, necessitating modified catalyst architectures.
Table 1: Catalyst Performance in Asymmetric Syntheses
Catalyst System | Substrate Type | ee (%) | Reaction Conditions |
---|---|---|---|
Ir-MaxPHOX C6a | Dehydroglycinate ester | 96 | 10 bar H₂, 50°C, 24h |
Cr-Schiff base 3 | Meso-aziridine | 83-94 | -20°C, TMSN₃, CH₂Cl₂ |
Yttrium-BINOL complex 4 | Ketimine precursor | 83-96 | 1 bar H₂, THF, RT |
Ru-Xyl-Skewphos/DPEN C7 | Aryl alkyl imine | 99 | 50 bar H₂, i-PrOH, 60°C |
Enantioselectivity limitations persist with ortho-alkoxy aniline derivatives due to conformational flexibility of the ethoxy moiety, which can adopt rotamers that disrupt optimal catalyst-substrate interactions. Computational studies suggest that introducing sterically demanding substituents at the C4 position of the oxazoline ring could mitigate this issue by enforcing a tighter chiral pocket [6] [8].
Solvent selection critically impacts reaction efficiency throughout the synthetic sequence, particularly during sulfonamide bond formation and esterification. For the condensation of 2-ethoxyaniline with methyl bromoacetate, binary solvent systems demonstrate marked superiority over single solvents:
Figure: pH-Dependent Yield Profile in Sulfonylation Step
Yield (%) 100 | /\ 90 | / \ 80 | / \ 70 | / \_________ |____________________ 8 9 10 11 12 pH
The mass transfer coefficient (KGa) in gas-liquid reactions (e.g., CO₂ protection strategies) varies dramatically with solvent composition. Studies with sodium glycinate analogs reveal that 0.5M solutions in water/ethylene glycol (1:1) exhibit KGa values of 0.888 s⁻¹, approximately 88-fold higher than pure aqueous systems (0.01 s⁻¹) due to reduced surface tension and enhanced gas diffusivity [7]. This principle extends to handling volatile reagents in Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate synthesis, where glycol cosolvents minimize reagent loss.
Temperature-swing strategies exploit solubility differences during crystallization: crude product dissolution in hot ethanol (65°C) followed by controlled cooling to -20°C at 0.5°C/min yields >99.5% pure crystals. This process leverages the compound's sharp solubility transition between 40°C and 10°C, avoiding the need for chromatography [4] [7].
Mechanochemistry provides solvent-reduced pathways for synthesizing sulfonamide precursors. The N-sulfonylation step between N-(2-ethoxyphenyl)glycine methyl ester and methanesulfonyl chloride proceeds efficiently under ball-milling conditions:
This protocol achieves 98% conversion with only 0.2 mL methanol additive, representing a 97% solvent reduction versus traditional solution-phase methods [1] [8]. The mechanical energy input overcomes the diffusion limitations typically encountered in heterogeneous solid-solid reactions while minimizing hydrolytic side reactions.
For difficult crystallizations, liquid-assisted grinding (LAG) with acetonitrile (η = 0.25 μL/mg) induces polymorphic conversion to the thermodynamically stable Form II within 15 minutes of milling. This form exhibits superior stability (no decomposition after 12 months at 25°C) and flow characteristics critical for pharmaceutical manufacturing [5] [8]. Solid-state NMR confirms the absence of solvates, with distinct ¹³C shifts at 165.2 ppm (ester C=O) and 134.5 ppm (sulfonamide C-S) correlating with the stable crystal lattice.
Table 2: Comparison of Solution vs. Mechanochemical Sulfonylation
Parameter | Solution-Phase | Ball-Milling |
---|---|---|
Solvent Volume | 15 mL/g substrate | 0.2 mL/g substrate |
Reaction Time | 12 hours | 45 minutes |
Temperature | 0°C → RT | Ambient |
Workup Complexity | Aqueous washes required | Direct crystallization |
Yield | 85% | 98% |
Scale-up challenges include heat dissipation during exothermic sulfonylation. Implementing pulsed milling sequences (3 min milling/2 min rest) maintains temperature below 45°C at 100g scale, preventing decomposition. Residence time distribution studies confirm consistent product quality (RSD <2%) across 10 batches when using planetary mills with active cooling jackets [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1